molecular formula C24H42NaO8S+ B12757484 Sodium hydrogen 2-hydroxy-3-sulphonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate CAS No. 53790-47-9

Sodium hydrogen 2-hydroxy-3-sulphonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate

Cat. No.: B12757484
CAS No.: 53790-47-9
M. Wt: 513.6 g/mol
InChI Key: UYXMELNWNNODDO-UHFFFAOYSA-N
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Description

Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate is a heterocyclic organic compound. Its structure includes a cyclohexene ring with a carboxylic acid group and a sulfonate group attached. The compound’s unique arrangement of functional groups contributes to its properties and applications.

Preparation Methods

Synthetic Routes:

Industrial Production Methods:

Industrial production methods likely involve large-scale synthesis using optimized conditions. due to limited information, I cannot provide precise details on industrial-scale production.

Chemical Reactions Analysis

Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate may undergo various reactions, including:

    Oxidation: The compound’s alkyl chain could be oxidized under appropriate conditions.

    Substitution: The carboxylic acid group may participate in substitution reactions.

    Other Transformations: Further reactions may occur based on the specific reaction conditions.

Common reagents and conditions depend on the desired transformation. Major products formed from these reactions would vary accordingly.

Scientific Research Applications

This compound finds applications across scientific disciplines:

    Chemistry: It may serve as a building block for more complex molecules.

    Biology: Researchers might explore its interactions with biological systems.

    Medicine: Investigations could focus on potential therapeutic effects.

    Industry: Its unique structure may have industrial applications (e.g., surfactants, catalysts).

Mechanism of Action

The precise mechanism by which Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate exerts its effects remains an area of study. Molecular targets and pathways involved require further investigation.

Comparison with Similar Compounds

While detailed comparisons are challenging without specific analogs, researchers can explore related compounds to highlight its uniqueness.

Please note that additional research is necessary to uncover more specific information about this compound

Properties

CAS No.

53790-47-9

Molecular Formula

C24H42NaO8S+

Molecular Weight

513.6 g/mol

IUPAC Name

sodium;2-hexyl-5-[8-(2-hydroxy-3-sulfopropoxy)-8-oxooctyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C24H42O8S.Na/c1-2-3-4-9-12-20-15-14-19(16-22(20)24(27)28)11-8-6-5-7-10-13-23(26)32-17-21(25)18-33(29,30)31;/h14-15,19-22,25H,2-13,16-18H2,1H3,(H,27,28)(H,29,30,31);/q;+1

InChI Key

UYXMELNWNNODDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)OCC(CS(=O)(=O)O)O.[Na+]

Origin of Product

United States

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